6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide
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Overview
Description
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a methyl group and a carboxamide group, which is further substituted with a 2-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more environmentally friendly solvents and reagents would be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated pyrazine derivatives
Scientific Research Applications
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: As a potential drug candidate, it could be investigated for its efficacy in treating various diseases. Its interactions with biological targets could be studied to understand its mechanism of action.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazine-2-carboxamide derivatives: These compounds have similar structures and have been studied for their antimicrobial and anticancer activities.
Pyrazinamide: A well-known antitubercular drug that shares the pyrazine-2-carboxamide core structure.
Uniqueness
6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is unique due to the presence of the 2-(methylsulfanyl)phenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to novel applications and improved efficacy compared to similar compounds.
Biological Activity
6-Methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may have applications in drug discovery, particularly as an antimicrobial, antiviral, or anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methyl group and a methylsulfanyl group on a phenyl ring. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 μM |
Escherichia coli | 0.21 μM |
Candida species | Not specified |
The compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli suggests its potential as a treatment for infections caused by these pathogens .
Anticancer Activity
In vitro studies have demonstrated that this compound has anticancer properties, particularly against colon cancer cell lines such as HCT-116 and HT-29. The compound was found to induce apoptosis through the mitochondrial pathway, characterized by:
- Upregulation of pro-apoptotic proteins : Increased levels of Bax.
- Downregulation of anti-apoptotic proteins : Decreased levels of Bcl-2.
- Activation of caspases : Initiation of the caspase cascade leading to cell death.
The IC50 values for these effects were reported in the range of 6.587 to 11.10 μM, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Binding Interactions : Molecular docking studies suggest that the compound can form stable interactions within the active sites of enzymes like DNA gyrase, similar to established antibiotics such as ciprofloxacin .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical strains of bacteria. Results indicated that this compound showed comparable or superior activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Study on Anticancer Effects
In another study focusing on colon cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The findings suggest that further development could lead to novel cancer therapies .
Properties
IUPAC Name |
6-methyl-N-(2-methylsulfanylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-7-14-8-11(15-9)13(17)16-10-5-3-4-6-12(10)18-2/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKGTZGSFPANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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